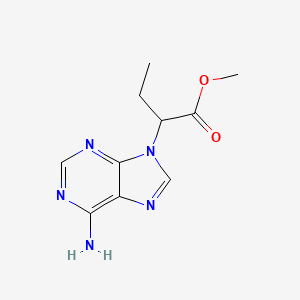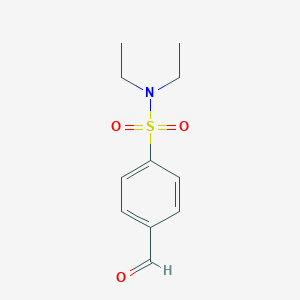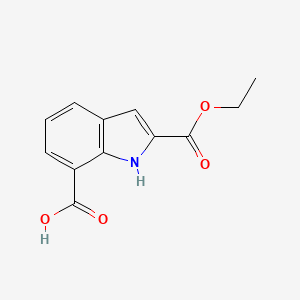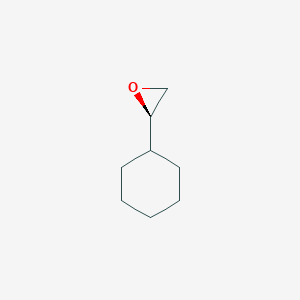
(2R)-2-cyclohexyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-cyclohexyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-cyclohexyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to maintain the stability of the epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
(2R)-2-cyclohexyloxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophiles can attack the less hindered carbon of the epoxide ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide. The reactions are typically carried out in the presence of a catalyst, such as molybdenum or tungsten compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base to facilitate the ring-opening reaction.
Major Products
Oxidation: The major products are diols, which can be further functionalized for various applications.
Reduction: The primary products are alcohols, which can serve as intermediates in the synthesis of other compounds.
Substitution: The products depend on the nucleophile used, resulting in a variety of substituted alcohols, amines, or thiols.
科学研究应用
(2R)-2-cyclohexyloxirane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of epoxide hydrolases.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of polymers and as a precursor for the synthesis of various fine chemicals.
作用机制
The mechanism by which (2R)-2-cyclohexyloxirane exerts its effects involves the interaction with molecular targets such as enzymes. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
(2S)-2-cyclohexyloxirane: The enantiomer of (2R)-2-cyclohexyloxirane, which has similar chemical properties but different biological activities due to its chirality.
Cyclohexene oxide: A structurally similar compound without the chiral center, used in similar applications but with different reactivity.
Styrene oxide: Another epoxide with an aromatic ring, used in polymer production and as a chemical intermediate.
Uniqueness
This compound is unique due to its chiral nature, which allows for enantioselective reactions. This property is particularly valuable in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and efficacy.
属性
CAS 编号 |
153546-27-1 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
(2R)-2-cyclohexyloxirane |
InChI |
InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2/t8-/m0/s1 |
InChI 键 |
NPRYHWFMGPYJIY-QMMMGPOBSA-N |
手性 SMILES |
C1CCC(CC1)[C@@H]2CO2 |
规范 SMILES |
C1CCC(CC1)C2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
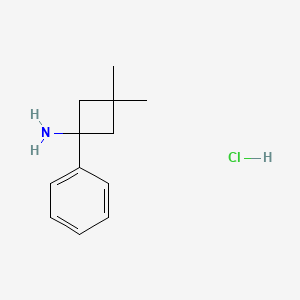

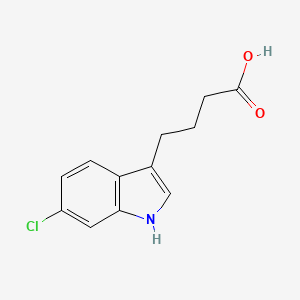
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
